molecular formula C19H19FN2O3 B6123303 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B6123303
M. Wt: 342.4 g/mol
InChI Key: DWMYXKKPZFOTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. The compound is known for its high potency and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective agonist for the CB1 receptor, which is one of two main cannabinoid receptors in the body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to a cascade of downstream effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the regulation of gene expression. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent in a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is its potential for abuse and dependence, which may limit its use in certain populations.

Future Directions

There are a number of future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, including further preclinical and clinical studies to evaluate its safety and efficacy in a variety of conditions. Additionally, future studies may focus on the development of novel analogues of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to better understand the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes, which will be critical for the development of safe and effective therapeutic agents.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with pyrrolidinecarboxamide. Another method involves the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with pyrrolidinecarboxylic acid. Both methods require careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential medical applications in a number of areas, including pain management, cancer treatment, and neurological disorders. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have potent analgesic effects, with greater efficacy than morphine in some animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-tumor effects in vitro, with potential applications in cancer therapy. In neurological disorders, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, and mood.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMYXKKPZFOTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.